![molecular formula C11H14BrClN2 B598177 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride CAS No. 1199773-42-6](/img/structure/B598177.png)
5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride
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Overview
Description
5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride (5-BBT-HCl) is an organic compound that is used in a variety of scientific research applications. It is a member of the benzimidazole family, which is composed of compounds that contain a nitrogen atom in the 2-position of an aromatic ring system. 5-BBT-HCl is a white crystalline solid that is soluble in water and polar organic solvents. It is a popular reagent in laboratory experiments due to its high reactivity and stability.
Scientific Research Applications
Pharmaceuticals: Antimicrobial Agents
Imidazole derivatives, including 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride, have been extensively studied for their antimicrobial properties. They are known to exhibit antibacterial , antifungal , and antiprotozoal activities. This makes them valuable candidates for the development of new antimicrobial drugs to combat resistant strains of pathogens .
Cancer Research: Antitumor Activity
Research has shown that certain imidazole derivatives can be synthesized and evaluated for antitumor activity. For instance, compounds structurally similar to 5-Bromo-1-butyl-1H-benzo[d]imidazole have been tested against cancer cell lines like HeLa, indicating their potential use in cancer therapy .
Chemical Synthesis: Building Blocks
Imidazole derivatives serve as important building blocks in organic synthesis. They can be used to construct more complex molecules, including pharmaceuticals and materials with specific properties. The bromine atom in 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride makes it a reactive site for further chemical transformations .
Material Science: Corrosion Inhibitors
The imidazole ring is known for its corrosion inhibition properties. Derivatives like 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride can be applied to metals to prevent corrosion, which is crucial in extending the life of metal components in various industries .
Biochemistry: Enzyme Inhibition
Imidazole derivatives are studied for their ability to inhibit certain enzymes, which is useful in understanding biochemical pathways and developing drugs that target specific enzymes. 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride could potentially be used to study enzyme mechanisms or as a lead compound for enzyme inhibitors .
Neuroscience: Modulation of Neurotransmitters
Some imidazole derivatives have shown activity in modulating neurotransmitters in the brain, which could lead to the development of treatments for neurological disorders. The structural features of 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride may allow it to interact with neural receptors or enzymes involved in neurotransmitter synthesis .
Agriculture: Pesticides
The imidazole ring is present in many pesticides. Derivatives like 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride can be explored for their pesticidal properties, offering a potential avenue for the development of new agricultural chemicals .
Environmental Science: Pollutant Removal
Imidazole derivatives can also play a role in environmental science, particularly in the removal of pollutants from water and soil. The functional groups in 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride could be utilized to capture or break down harmful substances, aiding in environmental cleanup efforts .
Mechanism of Action
Target of Action
Imidazole derivatives, the core structure of this compound, are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can block certain inflammatory pathways .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
properties
IUPAC Name |
5-bromo-1-butylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2.ClH/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14;/h4-5,7-8H,2-3,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPVGDHDGPLKFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682041 |
Source
|
Record name | 5-Bromo-1-butyl-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride | |
CAS RN |
1199773-42-6 |
Source
|
Record name | 5-Bromo-1-butyl-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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